

# **Application Notes and Protocols for PNT2001 (LY4181530) Administration in Clinical Trials**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PNT2001** (also known as LY4181530) is a next-generation radioligand therapy currently under investigation for the treatment of prostate cancer. It is composed of a high-affinity prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, conjugated with the alphaemitting radionuclide Actinium-225 (Ac-225). This therapeutic agent is designed to selectively deliver potent alpha-particle radiation to PSMA-expressing cancer cells, leading to cell death. **PNT2001** is being developed by Eli Lilly and Co. and is currently in Phase I/II clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormonesensitive prostate cancer (OmHSPC).[1][2]

### **Mechanism of Action**

**PNT2001** targets PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells. The PSMA-62 ligand binds with high affinity to PSMA, leading to the internalization of the **PNT2001** complex into the cancer cell.[2][3] The conjugated Actinium-225 then undergoes a series of alpha decays, releasing high-energy alpha particles within the cell and the tumor microenvironment. These alpha particles cause double-strand DNA breaks, inducing apoptosis and cell death in the targeted cancer cells.

### **Preclinical Data**



Preclinical studies have demonstrated the promising therapeutic potential of **PNT2001**. In vitro studies have shown a high binding affinity of the ligand to PSMA. Biodistribution and efficacy studies in animal models of prostate cancer have indicated high tumor uptake and retention with minimal off-target accumulation, particularly in the kidneys.

**Ouantitative Preclinical Data Summary** 

Parameter	Value	Model System	Notes
PSMA Binding Affinity (IC50)	3.1 nM	LNCaP cells	Indicates high-affinity binding to PSMA-expressing cells.[1]
Tumor Retention (177Lu-PNT2001)	13.03 %ID/g	LNCaP tumor-bearing mice	Measured at 24 hours post-injection.[1]
Kidney Uptake (177Lu-PNT2001)	14.45 %ID/g	LNCaP tumor-bearing mice	Measured at 24 hours post-injection, indicating a favorable tumor-to-kidney ratio. [1]
Tumor-to-Kidney Ratio (177Lu-PNT2001)	0.902	LNCaP tumor-bearing mice	Compared to a ratio of 0.117 for the comparator 177Lu- PSMA-I&T.[1]
In Vivo Efficacy (225Ac-PNT2001)	Dose-dependent tumor regression	LNCaP tumor-bearing mice	Doses of 10, 20, and 40 kBq were administered.[1]
Long-term Survival (225Ac-PNT2001)	5 out of 6 mice	LNCaP tumor-bearing mice	Achieved with a single 40 kBq dose.[1]

# Clinical Trial Administration Protocol: ACCEL Study (NCT06229366)

The ongoing ACCEL clinical trial (NCT06229366) is a Phase Ia/Ib/II, multi-center, open-label study evaluating the safety, tolerability, and efficacy of **PNT2001** in patients with mCRPC and OmHSPC.[2]



## **Study Design**

- Phase Ia (Dose Escalation): To determine the maximum tolerated dose (MTD) of PNT2001 in each patient population using a Bayesian Optimal Interval (BOIN) design.[3][4]
- Phase Ib (Dose Optimization): To determine the recommended Phase II dose (RP2D) for each patient population by randomizing patients to different dosing schedules at or below the MTD.[3][4]
- Phase II (Efficacy Evaluation): To evaluate the efficacy of PNT2001 at the RP2D compared to the best standard of care in patients with mCRPC.[3]

### **Patient Population**

- Oligometastatic Hormone-Sensitive Prostate Cancer (OmHSPC): Patients with metachronous disease and up to 5 PSMA-positive lesions who have not initiated life-long androgen deprivation therapy (ADT).[2][3]
- Metastatic Castration-Resistant Prostate Cancer (mCRPC): Patients with PSMA-positive lesions who have received prior androgen receptor pathway inhibitors and taxane chemotherapy (unless ineligible or declined).[3]

### **Administration Protocol**

**PNT2001** is administered via intravenous (IV) infusion. The specific dosing and schedule vary by study phase and patient cohort.



Study Phase	Patient Cohort	Dosing Schedule	Number of Cycles
Phase Ia	mCRPC	Single IV infusion on Day 1 of each 6-week cycle.[4]	Up to 4 cycles
Phase Ia	OmHSPC	Single IV infusion on Day 1 of each 8-week cycle.[4]	Up to 2 cycles
Phase Ib	mCRPC	Randomized to receive a single IV infusion at the MTD every 6 weeks, MTD every 4 weeks, or one dose level below MTD every 4 weeks.	4 cycles
Phase Ib	OmHSPC	Randomized to receive a single IV infusion at the MTD every 8 weeks or one dose level below MTD every 8 weeks.	2 cycles

Note: The specific dose levels for the dose escalation phase are not publicly available.

# **Key Patient Monitoring**

- Safety and Tolerability: Close monitoring for adverse events, with a particular focus on potential toxicities associated with alpha-particle emitting radioligands, such as myelosuppression, renal toxicity, and xerostomia.[2]
- Efficacy: Assessed through regular imaging (e.g., PSMA PET/CT) and measurement of prostate-specific antigen (PSA) levels. The primary endpoint for the Phase II portion in mCRPC is radiographic progression-free survival.[3]
- Dosimetry: To characterize the radiation dose delivered to tumors and normal organs.



# Experimental Protocols Preclinical In Vitro PSMA Binding Assay (Example)

- Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in appropriate media and conditions.
- Ligand Preparation: **PNT2001** (using a non-radioactive isotope for initial binding assays) is prepared in a suitable buffer at various concentrations.
- Competition Binding Assay:
  - LNCaP cells are seeded in multi-well plates.
  - A constant concentration of a radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) is added to each well.
  - Increasing concentrations of non-radiolabeled PNT2001 are added to compete for binding to PSMA.
  - After incubation, cells are washed to remove unbound ligand.
  - The amount of bound radioactivity is measured using a gamma counter.
- Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of PNT2001 required to inhibit 50% of the binding of the radiolabeled ligand.

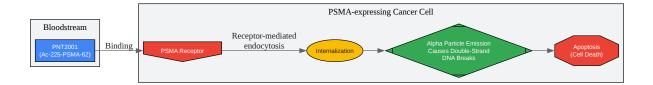
# **Preclinical In Vivo Biodistribution Study (Example)**

- Animal Model: Male immunodeficient mice are subcutaneously inoculated with LNCaP cells to establish prostate cancer xenografts.
- Radioligand Administration: Once tumors reach a specified size, mice are intravenously injected with a defined activity of 177Lu-PNT2001.
- Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), mice are euthanized, and various tissues (tumor, blood, kidneys, liver, spleen, etc.) are collected and weighed.



- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the uptake and clearance of the radioligand in different organs.

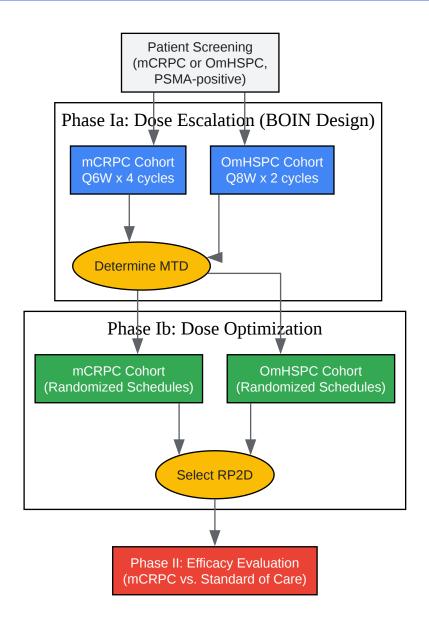
# **Visualizations**



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Caption: Mechanism of action of PNT2001.





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Caption: ACCEL (NCT06229366) clinical trial workflow.

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